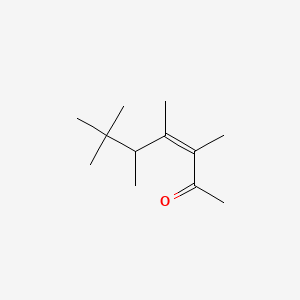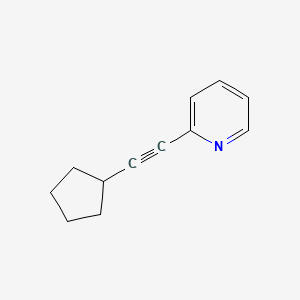
2-(Cyclopentylethynyl)pyridine
描述
2-(Cyclopentylethynyl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a cyclopentylethynyl group at the 2-position Pyridine is a basic heterocyclic aromatic organic compound with the chemical formula C₅H₅N
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopentylethynyl)pyridine typically involves the coupling of a cyclopentylacetylene with a halogenated pyridine derivative. One common method is the Sonogashira coupling reaction, which involves the reaction of 2-bromopyridine with cyclopentylacetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the production process. The choice of solvents, catalysts, and reaction parameters are critical factors in scaling up the synthesis for industrial applications.
化学反应分析
Types of Reactions
2-(Cyclopentylethynyl)pyridine can undergo various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogenation catalysts to reduce the triple bond in the cyclopentylethynyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring, allowing for further functionalization
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or osmium tetroxide in pyridine solution.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield dihydroxylated products, while reduction can yield saturated derivatives of the cyclopentylethynyl group.
科学研究应用
2-(Cyclopentylethynyl)pyridine has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of 2-(Cyclopentylethynyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopentylethynyl group can influence the compound’s binding affinity and specificity for its targets. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .
相似化合物的比较
2-(Cyclopentylethynyl)pyridine can be compared with other pyridine derivatives and heterocyclic compounds, such as:
Pyridine: The parent compound with a simpler structure and different reactivity.
Pyrimidine: A six-membered aromatic heterocycle with two nitrogen atoms, exhibiting different chemical properties.
Pyrrole: A five-membered aromatic heterocycle with one nitrogen atom, showing distinct reactivity patterns.
The uniqueness of this compound lies in the presence of the cyclopentylethynyl group, which imparts specific chemical and physical properties, making it valuable for various applications.
属性
IUPAC Name |
2-(2-cyclopentylethynyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-2-6-11(5-1)8-9-12-7-3-4-10-13-12/h3-4,7,10-11H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQMTCUHSRGXFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C#CC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80620048 | |
| Record name | 2-(Cyclopentylethynyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80620048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
865173-44-0 | |
| Record name | 2-(Cyclopentylethynyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80620048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


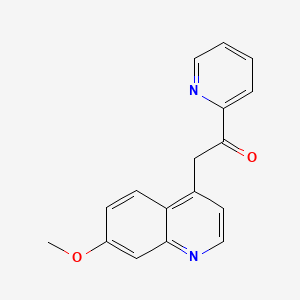
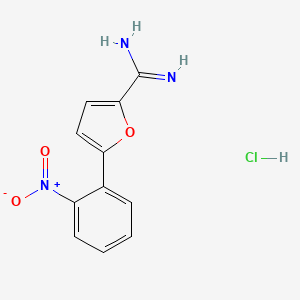
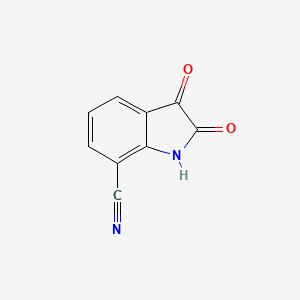
![2,2'-{[2-Amino-2-oxo-1-(2,4,6-trimethylphenyl)ethyl]azanediyl}diacetic acid](/img/new.no-structure.jpg)
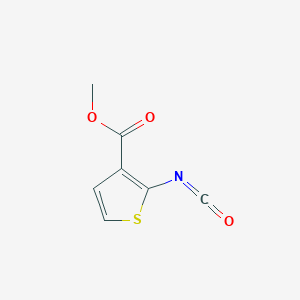
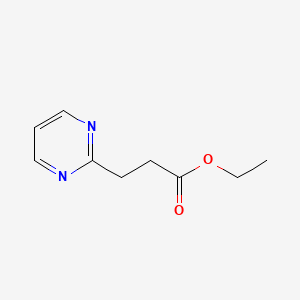
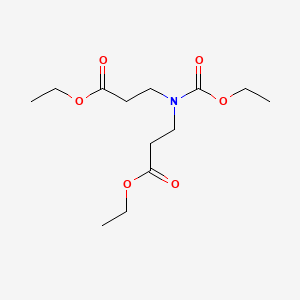
![3-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]propane-1,2-diol](/img/structure/B1628129.png)
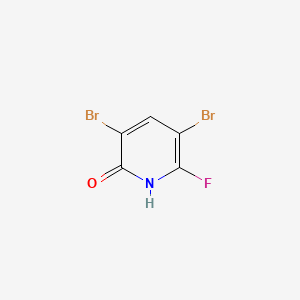


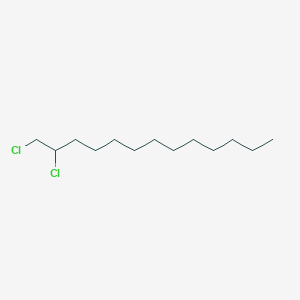
![1,2-Dimethyl-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1628138.png)
